molecular formula C8H6ClIO B8116394 4-Iodo-3-methylbenzoyl chloride CAS No. 52107-94-5

4-Iodo-3-methylbenzoyl chloride

Cat. No.: B8116394
CAS No.: 52107-94-5
M. Wt: 280.49 g/mol
InChI Key: MKHWQKNHHIPXNN-UHFFFAOYSA-N
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Description

4-Iodo-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 3-methylbenzoyl chloride using iodine and a suitable oxidizing agent. The reaction typically takes place in the presence of a catalyst such as iron or copper salts. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and precise control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile, products can include 4-amino-3-methylbenzoyl chloride, 4-methoxy-3-methylbenzoyl chloride, etc.

    Coupling: The major products are biaryl compounds with various functional groups.

    Reduction: The primary product is 4-iodo-3-methylbenzyl alcohol.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylbenzoyl chloride involves its reactivity towards nucleophiles and its ability to form carbon-carbon bonds through coupling reactions. The iodine atom in the compound is highly reactive, making it a suitable leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methylbenzoyl chloride: Similar structure but with different substitution positions.

    4-Bromo-3-methylbenzoyl chloride: Bromine instead of iodine at the 4-position.

    4-Chloro-3-methylbenzoyl chloride: Chlorine instead of iodine at the 4-position.

Uniqueness

4-Iodo-3-methylbenzoyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it a better leaving group, enhancing the compound’s reactivity in substitution and coupling reactions .

Properties

IUPAC Name

4-iodo-3-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHWQKNHHIPXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303216
Record name 4-Iodo-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-94-5
Record name 4-Iodo-3-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52107-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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